molecular formula C11H21NO B175338 (1-Cyclohexylpyrrolidin-3-yl)methanol CAS No. 100049-71-6

(1-Cyclohexylpyrrolidin-3-yl)methanol

Cat. No.: B175338
CAS No.: 100049-71-6
M. Wt: 183.29 g/mol
InChI Key: UQWOCKWHWBXITR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylpyrrolidin-3-yl)methanol typically involves the reaction of cyclohexylamine with pyrrolidine derivatives under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the methanol group .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclohexylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Cyclohexylpyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclohexylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclohexyl and pyrrolidine groups facilitate binding to these targets, leading to various biochemical effects. The methanol group can undergo metabolic transformations, further influencing the compound’s activity .

Comparison with Similar Compounds

  • (1-Cyclohexylpyrrolidin-2-yl)methanol
  • (1-Cyclohexylpyrrolidin-4-yl)methanol
  • (1-Cyclohexylpiperidin-3-yl)methanol

Comparison: (1-Cyclohexylpyrrolidin-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted research applications .

Properties

IUPAC Name

(1-cyclohexylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWOCKWHWBXITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640639
Record name (1-Cyclohexylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100049-71-6
Record name (1-Cyclohexylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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